molecular formula C9H10O2S B3187090 2-Mercapto-1-(4-methoxyphenyl)ethanone CAS No. 139488-44-1

2-Mercapto-1-(4-methoxyphenyl)ethanone

Cat. No.: B3187090
CAS No.: 139488-44-1
M. Wt: 182.24 g/mol
InChI Key: STCNVACUGONENF-UHFFFAOYSA-N
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Description

2-Mercapto-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a mercapto group (-SH) and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxyacetophenone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-Mercapto-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-1-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets, primarily through its mercapto group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    2-Mercaptoethanol: Similar in structure but lacks the methoxyphenyl group.

    4-Methoxyacetophenone: Lacks the mercapto group but shares the methoxyphenyl structure.

    2-Mercapto-1-(4-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 2-Mercapto-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the mercapto and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-8-4-2-7(3-5-8)9(10)6-12/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCNVACUGONENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577394
Record name 1-(4-Methoxyphenyl)-2-sulfanylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139488-44-1
Record name 1-(4-Methoxyphenyl)-2-sulfanylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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